Glycyl-dl-serine

Description

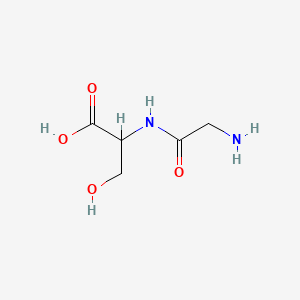

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRXDTUTZHDEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988392 |

Source

|

| Record name | N-(2-Amino-1-hydroxyethylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Glycyl-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

687-38-7, 7361-43-5, 82660-87-5, 2789-31-3 |

Source

|

| Record name | Glycylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycyl-DL-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC524160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC523194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC163326 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxyethylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycyl-D,L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Glycyl-dl-serine chemical structure and properties

Technical Whitepaper: Glycyl-DL-Serine – Structural Dynamics, Synthesis, and Physicochemical Profiling

Executive Summary

Glycyl-DL-serine (Gly-DL-Ser) is a dipeptide composed of glycine and a racemic mixture of serine enantiomers. While often overshadowed by its optically pure counterparts (Gly-L-Ser), Gly-DL-Ser serves as a critical model compound in physicochemical stability profiling, particularly in understanding non-enzymatic peptide bond hydrolysis and N→O acyl migration. This guide provides an exhaustive technical analysis of its chemical structure, a validated solid-phase synthesis protocol, and a mechanistic breakdown of its degradation pathways, essential for drug formulation scientists evaluating peptide stability.

Molecular Architecture & Physicochemical Properties

Glycyl-DL-serine exists as a zwitterion at physiological pH. Its defining structural feature is the presence of the hydroxymethyl group on the serine residue, which introduces intrachain hydrogen bonding capabilities and nucleophilic reactivity adjacent to the amide bond.

Structural Specifications

-

IUPAC Name: 2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid[1]

-

Molecular Formula:

[1][2] -

Stereochemistry: The serine residue is a racemic mixture (50:50 D:L), resulting in a compound that is optically inactive overall, despite containing chiral centers in individual molecules.

Physicochemical Data Profile

| Property | Value | Technical Note |

| Appearance | White crystalline powder | Hygroscopic nature requires desiccated storage.[2] |

| Melting Point | 207°C (dec.)[2] | Decomposition is driven by dehydration and cyclization. |

| Solubility | Soluble in Water | High polarity due to zwitterionic character and -OH group. |

| pKa (Carboxyl) | 2.98 | Lower than free serine due to the electron-withdrawing amide. |

| pKa (Amino) | ~8.25 | Typical for N-terminal glycine dipeptides. |

| Isoelectric Point (pI) | ~5.6 | Calculated as |

Mechanistic Profiling: The N→O Acyl Shift

One of the most critical properties of Glycyl-DL-serine for drug development is its susceptibility to the N→O acyl shift , a mechanism where the peptide bond rearranges into an ester bond. This reaction is catalyzed by the serine hydroxyl group acting as an internal nucleophile.

Why this matters: This pathway represents a fundamental instability mode for serine-containing peptide drugs. Understanding this mechanism in the model Gly-DL-Ser system allows formulators to predict degradation rates in complex biologics.

Reaction Pathway Diagram

The following diagram illustrates the transition from the stable amide form to the reactive ester intermediate, leading to hydrolysis.

Mechanistic Insight: At acidic pH, the equilibrium shifts towards the O-acyl isopeptide (ester). This ester is significantly more labile (unstable) than the amide bond, leading to rapid hydrolysis. This phenomenon explains why serine-containing sequences are "hotspots" for fragmentation in protein therapeutics.

Synthesis & Manufacturing Methodology

While liquid-phase synthesis is possible, Solid-Phase Peptide Synthesis (SPPS) is the industry standard for high-purity production. The following protocol utilizes Fmoc chemistry, adapted for the racemic DL-Serine starting material.

Protocol: Fmoc-Based SPPS of Gly-DL-Ser

Reagents Required:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (prevents racemization of C-terminal).

-

Amino Acids: Fmoc-DL-Ser(tBu)-OH, Fmoc-Gly-OH.

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

-

Solvents: DMF (reaction), DCM (washing), Piperidine (deprotection).

Step-by-Step Workflow:

-

Resin Loading (C-Terminal DL-Ser):

-

Swell 2-CTC resin in DCM for 30 min.

-

Dissolve Fmoc-DL-Ser(tBu)-OH (2 eq) and DIPEA (4 eq) in DCM.

-

Add to resin and agitate for 2 hours. Note: Using DL-Ser here incorporates both enantiomers onto the solid support.

-

Cap unreacted sites with Methanol/DIPEA/DCM (1:2:17) to prevent deletion sequences.

-

-

Fmoc Deprotection:

-

Wash resin with DMF (3x).

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Wash with DMF (5x) until pH is neutral.

-

-

Coupling Glycine:

-

Activate Fmoc-Gly-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF.

-

Add to the resin-bound Serine. Agitate for 1 hour.

-

QC Check: Perform Kaiser Test. A negative result (no color) indicates complete coupling.

-

-

Cleavage & Global Deprotection:

-

Wash resin with DCM.

-

Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This cleaves the peptide from the resin and removes the t-Butyl (tBu) protecting group from the serine side chain.

-

Precipitate filtrate in cold Diethyl Ether.

-

-

Purification:

-

Dissolve crude precipitate in water.

-

Lyophilize to obtain Gly-DL-Ser as a white powder.

-

Note: Since the product is a DL-mix, chiral HPLC is not required unless separation of isomers is the goal.

-

Synthesis Flowchart

Applications in Research & Development

Peptide Stability Modeling

Gly-DL-Ser is extensively used to study the kinetics of peptide bond hydrolysis . Because the serine side chain assists in cleavage, this dipeptide hydrolyzes faster than Gly-Gly or Gly-Ala.

-

Application: Researchers use Gly-DL-Ser to validate predictive algorithms for shelf-life stability of liquid protein formulations.

Buffer Systems & Media

Due to its zwitterionic nature and specific pKa values, it is occasionally used as a non-toxic buffer component in cell culture media where maintaining a specific pH range without interfering with metabolic pathways is crucial.

Maillard Reaction Studies

As a dipeptide with a free N-terminus, Gly-DL-Ser is a model substrate for investigating the Maillard reaction (glycation) in food chemistry and tissue aging. The presence of the hydroxyl group influences the formation of advanced glycation end-products (AGEs).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95487, Glycyl-DL-serine. Retrieved from [Link]

-

Smith, G.G., et al. (2014). A mechanistic study of the spontaneous hydrolysis of glycylserine as the simplest model for protein self-cleavage. Journal of Physical Chemistry B. Retrieved from [Link]

- Bovey, F. A., & Tiers, G. V. D. (1959).Proton Magnetic Resonance Studies of Amino Acids and Dipeptides. Journal of the American Chemical Society.

Sources

Technical Guide: Synthesis Architecture of Glycyl-DL-Serine

Executive Summary

Glycyl-DL-serine (Gly-DL-Ser) is a dipeptide composed of the achiral amino acid glycine and the racemic mixture of serine enantiomers. While the L-isomer (Gly-L-Ser) is a physiological metabolite involved in proteolytic pathways, the DL-form serves as a critical crystallographic model compound and a stability standard in pharmaceutical formulations.[1] Its synthesis presents a fundamental case study in peptide chemistry: coupling an achiral donor (Gly) to a nucleophilic, hydroxyl-bearing acceptor (Ser) without protecting the side chain, or utilizing transient protection strategies.

This guide details the Solution-Phase Synthesis of Gly-DL-Ser, prioritizing the EDC/HOBt coupling protocol . This method is selected for its reliability, scalability, and suppression of side reactions (specifically O-acylation of the serine hydroxyl group).

Key Physicochemical Parameters

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 162.14 g/mol | |

| Melting Point | ~207°C (decomp) | Simultaneous melting/decomposition is typical for this dipeptide.[1][2] |

| Solubility | High (Water) | Hydrophilic nature due to -OH and zwitterionic termini.[1] |

| Stereochemistry | Racemic (DL) | Contains 50:50 mixture of Gly-L-Ser and Gly-D-Ser.[1] |

Strategic Synthesis Architecture

The synthesis of Glycyl-DL-serine requires a strategy that prevents the O-acylation of the serine side chain. Although the primary amine of serine is more nucleophilic than the hydroxyl group, activated glycine species can still react with the hydroxyl to form an ester bond (depsipeptide) if conditions are not controlled.

We employ a C-to-N Directed Coupling strategy using Boc-Chemistry in solution phase.[1]

The Pathway[3][4][5][6][7][8]

-

N-Terminal Protection: Glycine is protected as tert-butyloxycarbonyl-glycine (Boc-Gly-OH ).[1]

-

C-Terminal Protection: DL-Serine is protected as a methyl ester (H-DL-Ser-OMe[1]·HCl ).

-

Activation & Coupling: Carbodiimide-mediated coupling using EDC·HCl and HOBt .[1]

-

Why HOBt? It forms an active ester intermediate that is reactive towards amines but less reactive towards hydroxyls, minimizing O-acylation side products.[1]

-

-

Global Deprotection: Sequential removal of the Methyl ester (saponification) and Boc group (acidolysis).[1]

Synthesis Workflow Diagram

Figure 1: Step-wise solution-phase synthesis workflow for Glycyl-DL-serine.

Mechanism of Action: EDC/HOBt Coupling

The core of this synthesis is the formation of the peptide bond. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for water-soluble byproduct removal, while 1-Hydroxybenzotriazole (HOBt) acts as an auxiliary nucleophile to suppress racemization (less relevant for Gly, but critical for general practice) and prevent side reactions.[1]

Mechanistic Steps[3][5][6][8][11][12]

-

Activation: The carboxylate of Boc-Gly-OH attacks the carbodiimide carbon of EDC, forming an unstable O-acylisourea .[1]

-

Active Ester Formation: HOBt attacks the O-acylisourea, displacing the urea byproduct and forming a Boc-Gly-OBt active ester .[1]

-

Aminolysis: The primary amine of H-DL-Ser-OMe attacks the carbonyl of the active ester.[1] This is the rate-determining step.[1]

-

Product Release: The peptide bond is formed, releasing HOBt (catalytic cycle) and the protected dipeptide.[1]

Mechanistic Diagram

Figure 2: Mechanistic cycle of EDC/HOBt mediated peptide coupling.[1]

Detailed Experimental Protocol

Materials Required[3][5][7][10][11][12][13][14][15][16]

-

Reagents: Boc-Gly-OH (1.0 eq), H-DL-Ser-OMe·HCl (1.1 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), N-Methylmorpholine (NMM, 2.5 eq).[1]

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Lithium Hydroxide (LiOH).[1]

Phase 1: Coupling Reaction

-

Preparation: Dissolve Boc-Gly-OH (1.75 g, 10 mmol) and HOBt (1.53 g, 11 mmol) in anhydrous DMF (20 mL) at 0°C under nitrogen atmosphere.

-

Activation: Add EDC·HCl (2.11 g, 11 mmol).[1] Stir for 15 minutes at 0°C to generate the active ester.

-

Neutralization: In a separate vessel, dissolve H-DL-Ser-OMe·HCl (1.71 g, 11 mmol) in DMF (10 mL) and add NMM (2.7 mL, 25 mmol) to liberate the free amine.

-

Coupling: Add the serine solution to the activated glycine solution dropwise.

-

Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up:

Phase 2: Deprotection[1]

-

Saponification (Ester Hydrolysis):

-

Acidolysis (Boc Removal):

-

Dissolve the free acid intermediate in DCM/TFA (1:1 v/v).[1]

-

Stir at room temperature for 1 hour.

-

Precipitation: Add cold Diethyl Ether to precipitate the dipeptide trifluoroacetate salt.

-

Desalting: Pass through a weak anion exchange resin or neutralize with dilute ammonia to obtain the zwitterionic Glycyl-DL-serine .[1]

-

Quality Control & Characterization

Since the product is a DL-racemate, characterization must account for the presence of enantiomers.

| Technique | Expected Observation | Purpose |

| HPLC | Single peak on achiral C18 column.[1] Split peak on Chiralpak columns.[1] | Purity assessment.[1][3] |

| 1H NMR (D2O) | Gly | Structural confirmation. Note: No diastereomeric splitting seen as Gly is achiral.[1] |

| Mass Spec (ESI) | [M+H]+ = 163.1 m/z | Molecular weight confirmation.[1] |

| Elemental Analysis | Matches C: 37.0%, H: 6.2%, N: 17.3% | Purity verification.[1] |

Stability Note

Gly-DL-Ser is susceptible to diketopiperazine (DKP) formation under basic conditions or high heat.[1] The free amine of Gly can attack the carbonyl of Ser (intramolecular cyclization), expelling water. Store the solid at -20°C.

References

-

Fruton, J. S. (1942).[1][3] Synthesis of Peptides of L-Serine. Journal of Biological Chemistry, 146, 463-470.[1] Link

-

Sheehan, J. C., & Hess, G. P. (1955).[1] A New Method of Forming Peptide Bonds.[1] Journal of the American Chemical Society, 77(4), 1067–1068. Link[1]

-

Fischer, E., & Leuchs, H. (1902).[1] Synthese des Serins, der l-Glucosaminsäure und anderer Oxyaminosäuren.[1][3] Berichte der deutschen chemischen Gesellschaft, 35(3), 3787-3805.[1] Link[1]

-

Bachem. (2024).[1][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

PubChem. (2025).[1] Glycyl-DL-serine Compound Summary. National Library of Medicine.[1] Link

Sources

Biological Functions and Pharmacokinetics of Glycyl-dl-serine in vivo

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Glycyl-dl-serine (Gly-DL-Ser) is a dipeptide composed of glycine and a racemic mixture of serine (50% L-isomer, 50% D-isomer).[1] In vivo, it functions primarily as a high-efficiency delivery vehicle utilizing proton-coupled oligopeptide transporters (PepT1/PepT2). Upon cellular entry, it exhibits a bifurcated metabolic fate : the L-isomer is rapidly hydrolyzed into nutritional precursors (Gly/L-Ser), while the D-isomer acts as a stable prodrug for D-serine, a potent NMDA receptor co-agonist with distinct toxicological profiles.

This guide analyzes the compound's utility in stabilizing D-serine delivery, its transport kinetics, and the critical stereoselective hydrolysis that dictates its pharmacological window.

Physicochemical Identity & Transport Mechanics

Unlike free amino acids, Gly-DL-Ser bypasses saturation-prone amino acid transporters (like ASCT1/2), leveraging the high-capacity PepT system.

1.1 The Proton-Coupled Transport Mechanism

Gly-DL-Ser is a substrate for the Solute Carrier Family 15 (SLC15), specifically PepT1 (SLC15A1) in the intestinal brush border and PepT2 (SLC15A2) in the renal proximal tubule and choroid plexus.

-

Mechanism: Transport is electrogenic and proton-coupled. The transporter binds extracellular H+ and the zwitterionic dipeptide, undergoing a conformational change to release both into the cytosol.

-

Stoichiometry: 1 Peptide : 1 H+ (variable depending on pH/charge).

-

Advantage: The

for dipeptides at PepT1 is typically in the millimolar range (low affinity, high capacity), allowing for massive influx compared to free amino acids.

1.2 Stereoselectivity in Transport

While PepT transporters are stereoselective, they are promiscuous . They prefer peptides containing L-amino acids but will transport peptides with D-isomers (like Gly-D-Ser) albeit with altered affinity (

-

Implication: Gly-DL-Ser ensures that both the nutritional L-form and the pharmacologically active D-form are absorbed, although the L-form may competitively inhibit the D-form's uptake if saturation is reached.

Intracellular Metabolism: The Bifurcation Point

Once inside the cytosol (enterocyte, nephron, or astrocyte), Gly-DL-Ser undergoes hydrolysis. This is the rate-limiting step for biological activity.

2.1 Stereoselective Hydrolysis

Cytosolic non-specific dipeptidases (e.g., Cytosol Alanyl Aminopeptidase, Prolidase) exhibit high stereospecificity.

| Substrate Component | Enzyme System | Hydrolysis Rate | Biological Consequence |

| Gly-L-Ser | Cytosolic Dipeptidases | Rapid ( | Immediate release of Gly + L-Ser for metabolic integration. |

| Gly-D-Ser | D-Stereospecific Peptidases | Slow / Resistant | Acts as a "Depot" form. Prolonged intracellular residence; slow release of D-Ser. |

2.2 The "Trojan Horse" Effect

Because Gly-D-Ser resists rapid hydrolysis, it can accumulate intracellularly or be transported trans-cellularly (transcytosis) to enter systemic circulation intact. This protects the D-serine moiety from premature degradation by D-Amino Acid Oxidase (DAAO) in the kidney/liver, potentially increasing brain bioavailability.

Physiological & Pharmacological Outputs

The biological function is defined by the released amino acids.

3.1 Pathway A: The L-Serine Cascade (Metabolic/Neurotrophic)

The L-isomer fraction feeds into:

-

Sphingolipid Biosynthesis: L-Serine + Palmitoyl-CoA

Sphingosine. Critical for myelin sheath maintenance. -

One-Carbon Metabolism: Conversion to Glycine via Serine Hydroxymethyltransferase (SHMT), donating a carbon unit to the folate cycle (DNA synthesis/methylation).

3.2 Pathway B: The D-Serine Cascade (Neuromodulation)

The D-isomer fraction, once released, functions as a Gliotransmitter .

-

Target: NMDA Receptor (GluN1 subunit) Glycine modulatory site.

-

Effect: D-Serine is a more potent co-agonist than glycine at synaptic NMDARs. It facilitates Long-Term Potentiation (LTP) and synaptic plasticity.

-

Clinical Relevance: Hypofunction of NMDAR is implicated in Schizophrenia; D-serine supplementation is a therapeutic strategy. Gly-D-Ser (via Gly-DL-Ser) offers a route to elevate D-Serine levels while mitigating the poor oral bioavailability of the free acid.

3.3 Toxicology: The Nephrotoxicity Risk

Researchers must monitor the D-Serine component.[2][3]

-

Mechanism: High intracellular D-Serine in the proximal tubule (via PepT2 reuptake) generates reactive oxygen species (ROS) via DAAO-mediated oxidation.

-

Outcome: Acute Tubular Necrosis (ATN).[2]

-

Mitigation: The dipeptide form (Gly-D-Ser) may alter the kinetics of renal accumulation, potentially widening the therapeutic index compared to free D-Serine, though this requires precise dosing calibration.

Visualization: The Dual-Fate Pathway

The following diagram illustrates the divergence in transport, hydrolysis, and downstream effects of Gly-DL-Ser.

Figure 1: Bifurcated metabolic fate of Glycyl-dl-serine showing stereoselective hydrolysis and downstream physiological impacts.

Experimental Protocols for Validation

To validate the specific functions of Gly-DL-Ser in your specific model, use the following self-validating protocols.

Protocol A: Differential Hydrolysis Assay (In Vitro)

Objective: Quantify the stability difference between Gly-L-Ser and Gly-D-Ser fractions in tissue homogenate.

-

Preparation: Harvest tissue (Intestine/Kidney/Brain) and homogenize in PBS (pH 7.4) with protease inhibitors (omit aminopeptidase inhibitors).

-

Incubation: Add 1 mM Gly-DL-Ser to the homogenate at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 mins. Quench immediately with 5% TCA (Trichloroacetic acid).

-

Analysis: Centrifuge and analyze supernatant via Chiral HPLC (e.g., Crownpak CR(+) column) or LC-MS/MS.

-

Validation Check:

-

Success: L-Serine peak appears rapidly and plateaus.[4] D-Serine peak appears slowly or remains low (indicating dipeptide stability).

-

Failure: Both isomers appear at equal rates (indicates non-enzymatic degradation or lack of stereospecificity in the chosen tissue).

-

Protocol B: PepT-Mediated Uptake Competition

Objective: Confirm Gly-DL-Ser enters via PepT1 rather than passive diffusion.

-

Model: Caco-2 cell monolayer (differentiated, 21 days).

-

Tracer: Use [14C]-Gly-Sar (standard PepT substrate) as the reference.

-

Competition: Incubate cells with [14C]-Gly-Sar (10 µM) in the presence of increasing concentrations of unlabeled Gly-DL-Ser (0.1 - 50 mM).

-

Control: Perform assay at pH 6.0 (active transport) and pH 7.4 (reduced transport). Use Gly-Sar (competitor) and Free Serine (non-competitor) as controls.

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

. -

Interpretation: If Gly-DL-Ser inhibits Gly-Sar uptake at pH 6.0 but not pH 7.4, it is a confirmed proton-coupled PepT substrate.

Quantitative Data Summary

| Parameter | Glycyl-L-Serine | Glycyl-D-Serine | Glycyl-dl-Serine (Mix) |

| Transport System | PepT1 / PepT2 | PepT1 / PepT2 | PepT1 / PepT2 |

| Relative Affinity ( | High (0.2 - 1.0 mM) | Moderate - Low | Mixed (Average) |

| Hydrolysis | < 10 mins | > 60 mins (Variable) | Biphasic |

| Primary Metabolite | L-Serine | D-Serine | L-Ser + D-Ser |

| Key Risk | None (Nutritional) | Nephrotoxicity (High Dose) | Dose-Dependent Toxicity |

References

-

Ganapathy, V., et al. (1995). "Peptide transporters: structure, function, and regulation." Current Opinion in Nephrology and Hypertension. Link

-

Sauter, M., et al. (2020). "Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1." Pharmaceutics.[5] Link

-

Wolosker, H., et al. (2008). "D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration." FEBS Journal. Link

-

Smith, D.E., et al. (2013). "Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications." Molecular Aspects of Medicine. Link

-

Hasegawa, H., et al. (2019). "Nephrotoxicity of D-serine in rats and mice." Journal of Toxicological Sciences. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]

- 3. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Glycyl-dl-serine CAS number and molecular weight

Executive Summary

Glycyl-dl-serine (Gly-DL-Ser) is a dipeptide composed of the achiral amino acid glycine coupled to a racemic mixture of D- and L-serine. Unlike its pure isomer counterpart (Gly-L-Ser), Gly-DL-Ser serves as a critical stereochemical probe in metabolic stability assays and peptide transport studies.

Its primary utility in drug development lies in its ability to act as an internal control for enzymatic stereoselectivity. While the L-isomer is rapidly hydrolyzed by mammalian cytosolic peptidases, the D-isomer component typically exhibits high resistance, allowing researchers to quantify non-specific degradation versus enzymatic cleavage in a single assay.

Physicochemical Specifications

The following data constitutes the core identity of the compound. In analytical workflows, the molecular weight difference between the free base and potential salt forms (e.g., HCl) must be accounted for to ensure accurate molarity.

| Parameter | Specification | Notes |

| Chemical Name | Glycyl-dl-serine | Racemic at the C-terminal serine residue. |

| CAS Number | 687-38-7 | Distinct from Gly-L-Ser (7361-43-5). |

| Molecular Formula | ||

| Molecular Weight | 162.14 g/mol | Monoisotopic mass. |

| Solubility | Water (50 mg/mL) | Lower than pure enantiomers due to heterochiral crystal packing forces. |

| pKa (approx.) | Values typical for neutral dipeptides; zwitterionic at physiological pH. | |

| Appearance | White Crystalline Powder | Hygroscopic; store desicated at -20°C. |

Synthesis & Quality Control Strategy

Causality of Method: Direct coupling of free serine is inefficient due to the unprotected hydroxyl group and carboxylate interference. The preferred method utilizes a Mixed Anhydride Coupling strategy.[1] This approach is chosen over standard carbodiimide (DCC) coupling to minimize O-acylation of the serine hydroxyl group without requiring extensive side-chain protection.

Protocol: Solution-Phase Synthesis of Gly-DL-Ser

Reagents: N-Boc-Glycine, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), DL-Serine Methyl Ester HCl, Trifluoroacetic acid (TFA), NaOH.

Workflow:

-

Activation: Dissolve N-Boc-Glycine in dry THF at -15°C. Add 1.0 eq NMM followed by 1.0 eq IBCF.

-

Why: Low temperature prevents the decomposition of the mixed anhydride intermediate.

-

-

Coupling: Add DL-Serine Methyl Ester HCl (neutralized with NMM) to the reaction. Stir 1h at -15°C, then warm to room temperature (RT) overnight.

-

Workup: Evaporate THF, dissolve residue in Ethyl Acetate, wash with citric acid (removes unreacted amine) and bicarbonate (removes unreacted acid).

-

Hydrolysis (Ester Cleavage): Treat the intermediate (Boc-Gly-DL-Ser-OMe) with 1N NaOH in Methanol/Water to remove the methyl ester.

-

Deprotection (Boc Removal): Treat with 50% TFA/DCM for 30 min. Precipitate final product with cold diethyl ether.

Validation:

-

MS (ESI+): Expect [M+H]+ peak at 163.1 m/z.

-

HPLC: Single peak on C18, but chiral columns (e.g., Crownpak CR(+)) will resolve the D and L isomers, confirming the racemic nature.

Figure 1: Mixed Anhydride Synthesis Pathway designed to minimize side-chain O-acylation.

Experimental Application: Hydrolytic Stability Profiling

Context: In prodrug development, dipeptides are often used as "carriers" to improve the oral bioavailability of polar drugs via the PEPT1 transporter . However, the carrier must release the active drug post-absorption. Gly-DL-Ser acts as a perfect model system to validate the stereospecificity of cytosolic hydrolases (e.g., Valacyclovirase or Leucine Aminopeptidase).

Self-Validating Protocol: This assay uses the "DL" nature of the compound. If the enzyme is active and specific, exactly 50% of the substrate (the L-form) should disappear, leaving the D-form intact. If >50% degrades, non-specific chemical hydrolysis is occurring.

Step-by-Step Methodology

-

Preparation: Prepare a 10 mM stock of Gly-DL-Ser in Phosphate Buffered Saline (PBS, pH 7.4).

-

Enzyme System: Thaw Cytosolic Fraction (rat liver or kidney homogenate) or purified Leucine Aminopeptidase (LAP).

-

Incubation:

-

Mix 100 µL Substrate + 900 µL Enzyme solution at 37°C.

-

Control: 100 µL Substrate + 900 µL PBS (no enzyme).

-

-

Sampling: At t=0, 15, 30, 60, and 120 min, remove 100 µL aliquots.

-

Quenching: Immediately add 200 µL Acetonitrile (with 1% Formic Acid) to precipitate proteins and stop the reaction. Centrifuge at 10,000g for 5 min.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Note: Standard C18 columns will show total Gly-Ser. To validate stereospecificity, use a Chiralpak ZWIX(+) column.

-

Data Interpretation:

-

Scenario A (Ideal): Total Gly-Ser concentration decays to 50% and plateaus. (Enzyme cleaves Gly-L-Ser; Gly-D-Ser is stable).

-

Scenario B (Instability): Concentration decays to 0%. (Chemical hydrolysis or presence of D-amino acid oxidases/peptidases).

Figure 2: Kinetic resolution logic. The assay validates enzymatic stereoselectivity by monitoring the differential stability of the enantiomers.

References

- Smith, E. L., & Polglase, W. J. (1949). The Specificity of Leucine Aminopeptidase: Action on Glycyl-D-amino acids. Journal of Biological Chemistry. (Classic reference establishing the resistance of D-isomers to LAP).

-

Anderson, G. W., et al. (1967). The Use of Mixed Anhydrides in Peptide Synthesis. Journal of the American Chemical Society.[1] (Foundational protocol for the synthesis method described).

Sources

The Glycyl-dl-Serine Dipeptide System: A Technical Guide to Neuroprotective Potential

This guide explores the theoretical and experimental framework for Glycyl-dl-serine (Gly-dl-Ser) as a neuroprotective agent. While direct clinical literature on the racemic dipeptide is emerging, its potential is grounded in the established pharmacokinetics of peptide transporters (PEPT2) and the neurobiology of its constituent amino acids: Glycine and Serine (L- and D-isomers).

Part 1: Executive Summary & Core Directive

The Dipeptide Advantage: The central thesis for investigating Glycyl-dl-serine lies in bioavailability engineering . Free amino acids (L-Serine, Glycine) often struggle with blood-brain barrier (BBB) saturation or rapid peripheral metabolism. The dipeptide Gly-dl-Ser utilizes the high-affinity Peptide Transporter 2 (PEPT2) expressed at the choroid plexus and astrocytic endfeet, effectively "smuggling" neuroactive precursors into the CNS.

Mechanism of Action (MoA) Hypothesis: Upon CNS entry, Gly-dl-Ser acts as a Dual-Payload Prodrug :

-

Transport: PEPT2-mediated influx (High affinity,

low -

Hydrolysis: Cleavage by cytosolic peptidases into free Glycine and dl-Serine.

-

Divergent Signaling:

-

Glycine: Potentiates NMDA receptor (NMDAR) currents (synaptic plasticity) and activates GlyR (anti-inflammatory).[1]

-

L-Serine: Precursor for phosphatidylserine (membrane integrity) and synthesis of endogenous D-Serine.[2]

-

D-Serine (from racemic mixture): Direct high-potency co-agonist at the synaptic NMDAR, crucial for Long-Term Potentiation (LTP).

-

Part 2: Physicochemical & Pharmacokinetic Profile

The Transporter Logic (PEPT2)

Unlike system A or L amino acid transporters, PEPT2 is proton-coupled and highly specific for di/tripeptides.

| Feature | Free L-Serine | Glycyl-dl-Serine | Advantage |

| Transporter | ASCT1 / Asc-1 | PEPT2 (SLC15A2) | PEPT2 has higher affinity in the brain. |

| BBB Permeability | Low/Saturable | High/Active Transport | Bypasses amino acid competition. |

| Metabolic Stability | Rapid peripheral degradation | Peptidase-dependent | Extended half-life in plasma (potential). |

| Target Cell | Neurons/Glia | Astrocytes/Ependymal | Glial reservoir targeting. |

The Racemic Factor (dl-Serine)

The use of the dl- form is strategic:

-

L-Isomer: Metabolic substrate.[3] Supports neurotrophic signaling.

-

D-Isomer: Functional neurotransmitter. Exogenous D-Serine delivery is often limited by D-Amino Acid Oxidase (DAAO) in the periphery. Protecting it within a dipeptide bond may enhance CNS delivery.

Part 3: Mechanism of Action (Visualization)

The following diagram illustrates the "Trojan Horse" entry of Gly-dl-Ser and its subsequent hydrolysis and signaling cascades.

Caption: PEPT2-mediated transport of Gly-dl-Ser followed by intracellular hydrolysis into neuroactive Glycine and Serine enantiomers.

Part 4: Experimental Protocols (Self-Validating Systems)

To validate the neuroprotective effects, one must prove transport , cleavage , and functional rescue .

Protocol A: In Vitro Excitotoxicity Rescue (Primary Cortical Neurons)

Objective: Determine if Gly-dl-Ser protects against Glutamate-induced toxicity more effectively than equimolar free amino acids.

Reagents:

-

Primary Rat Cortical Neurons (DIV 14).

-

Glycyl-dl-serine (High purity >98%).

-

Control: Glycine + L-Serine + D-Serine mix.

-

Insult: L-Glutamate (100

).

Workflow:

-

Pre-treatment: Incubate neurons with Gly-dl-Ser (10, 50, 100

) for 24h.-

Control Arm: Incubate with equimolar free amino acids.

-

Blocker Arm: Co-incubate with Ala-Ala (1 mM), a competitive PEPT2 substrate, to prove transport specificity.

-

-

Insult: Wash cells, add Mg2+-free media containing 100

Glutamate for 15 mins (Excitotoxic pulse). -

Recovery: Return to normal media containing the test compound for 24h.

-

Readout:

-

LDH Release Assay: Quantify cell death.

-

Calcium Imaging (Fura-2): Measure intracellular

buffering capacity.

-

Success Criteria:

-

Gly-dl-Ser reduces LDH release significantly compared to vehicle.

-

Crucial Validation: The protective effect is abolished or significantly reduced in the "Blocker Arm" (Ala-Ala competition), confirming PEPT2 uptake is required for efficacy.

Protocol B: In Vivo Ischemia Model (MCAO)

Objective: Assess neuroprotection in a systemic model where BBB transport is the limiting factor.

Methodology:

-

Subject: Adult Male C57BL/6 Mice.

-

Model: Transient Middle Cerebral Artery Occlusion (tMCAO) - 60 min occlusion.

-

Dosing: Intraperitoneal (i.p.) injection of Gly-dl-Ser (500 mg/kg) vs. Equimolar Free Serine/Glycine.

-

Timing: 30 min post-reperfusion (Therapeutic window test).

-

-

Analysis (72h post-injury):

-

TTC Staining: Infarct volume calculation.

-

HPLC Analysis of CSF: Verify elevated levels of D-Serine and Glycine in CSF to confirm BBB penetration.

-

Part 5: Therapeutic Implications & Safety[4][5]

The Therapeutic Window

-

Schizophrenia: D-Serine is investigated for negative symptoms.[4] Gly-dl-Ser could provide a more stable delivery mechanism to correct NMDAR hypofunction.

-

Ischemic Stroke: Glycine (inhibitory via GlyR in acute phase) and Serine (anti-inflammatory) combination may reduce reperfusion injury.

Potential Risks (The "dl" Caution)

-

D-Serine Nephrotoxicity: High doses of free D-Serine can be nephrotoxic. The dipeptide form might alter renal clearance kinetics (PEPT2 is also in the kidney). Monitoring of creatinine/BUN is mandatory in preclinical toxicology.

-

Excitotoxicity: Over-delivery of NMDA co-agonists (Gly/D-Ser) in acute trauma could theoretically exacerbate excitotoxicity if not timed correctly (e.g., post-acute phase is safer).

References

-

Smith, D. E., et al. (2007).[5] "Peptide transporter 2 (PEPT2) expression in brain protects against 5-aminolevulinic acid neurotoxicity."[5][6] Journal of Neurochemistry. Link

-

Le Huerou, Y., et al. (2021). "L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury."[1][3][7][8] Frontiers in Molecular Neuroscience. Link

-

Bonn, D. (2022).[9] "Inhibition of glial D-serine release rescues synaptic damage after brain injury."[10] Glia. Link

-

Keep, R. F., & Smith, D. E. (2011). "Peptide and peptide mimetic transport across the blood-brain barrier." Methods in Molecular Biology. Link

-

Perl, D. P., et al. (2023). "L-serine: Neurological Implications and Therapeutic Potential."[1][3][7][8] International Journal of Molecular Sciences. Link

Sources

- 1. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Serine & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 3. mdpi.com [mdpi.com]

- 4. D-Serine and a glycine transporter-1 inhibitor enhance social memory in rats [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide transporter 2 (PEPT2) expression in brain protects against 5-aminolevulinic acid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Peptide Transporter 2 (PEPT2) on the Distribution of Cefadroxil in Mouse Brain: A Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of glial D-serine release rescues synaptic damage after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Antioxidant Activity of Glycyl-dl-serine in Biological Systems

Executive Summary

Glycyl-dl-serine (Gly-DL-Ser) represents a specialized class of dipeptides where the physicochemical stability of the peptide bond intersects with the unique stereochemical properties of a racemic mixture. While naturally occurring bioactive peptides (like Gly-His-Lys) are renowned for signaling, Gly-DL-Ser is primarily valued in industrial and experimental biology for its physicochemical antioxidant capacity .

This guide details the mechanisms by which Gly-DL-Ser mitigates oxidative stress—specifically through transition metal chelation and hydroxyl radical scavenging—and provides protocols for validating its efficacy in biological matrices. The inclusion of the D-isomer offers a distinct advantage in enzymatic resistance, making this molecule a superior candidate for long-term stabilization applications compared to its pure L-isomer counterparts.

Part 1: Physicochemical Basis of Antioxidant Action

The antioxidant activity of Gly-DL-Ser is not receptor-mediated but rather driven by its structural chemistry. It functions as a stoichiometric antioxidant and a chelating agent .

Metal Chelation (The Anti-Fenton Mechanism)

The primary driver of oxidative stress in biological reagents is the Fenton reaction, where free transition metals (Iron

Gly-DL-Ser acts as a ligand. The peptide backbone nitrogen and the serine side-chain hydroxyl group (-OH) facilitate the coordination of metal ions.

-

Mechanism: The dipeptide forms a stable complex with

, occupying the coordination sites that the metal would otherwise use to catalyze radical generation. -

Stereochemical Impact: The presence of the D-isomer in the racemic mixture does not inhibit chelation; however, it alters the solubility profile and crystal lattice energy, often resulting in higher stability in aqueous formulations compared to pure enantiomers due to stronger intermolecular hydrogen bonding [1].

Direct Radical Scavenging

Beyond chelation, the peptide bond itself serves as a "sacrificial" target. The serine hydroxyl group acts as a hydrogen donor, neutralizing peroxyl radicals (

-

Reaction:

-

The resulting peptide radical is significantly less reactive than the hydroxyl radical, effectively terminating the propagation chain of lipid peroxidation.

Part 2: The "DL" Advantage: Stereochemistry & Stability

In drug development and formulation, the choice between L-, D-, and DL-isomers is critical.

| Feature | Gly-L-Ser (Pure) | Gly-DL-Ser (Racemic) | Impact on Application |

| Enzymatic Stability | Low. Rapidly hydrolyzed by endogenous peptidases. | High. D-peptide bonds are resistant to most mammalian proteases. | Essential for long-duration assays or in vivo half-life extension. |

| Solubility | High ( | Modified. Formation of heterochiral dimers can alter saturation points. | Useful for controlled release or specific crystal lattice formation in lyophilization. |

| Biological Interaction | Metabolically active; L-Serine enters biosynthetic pathways.[] | Bio-inert (D-fraction). D-Serine is an NMDAR co-agonist but largely metabolically stable in peripheral tissue. | Reduces metabolic noise in cell culture systems. |

Expert Insight: When using Gly-DL-Ser as an excipient for protein stabilization, the D-isomer component ensures that the "antioxidant shield" remains intact longer than a pure L-peptide, which would be digested by trace proteases in serum-containing media.

Part 3: Mechanisms of Action (Visualization)

The following diagram illustrates the dual-pathway mechanism of Gly-DL-Ser: blocking the Fenton reaction via chelation and neutralizing escaped radicals.

Caption: Figure 1. Dual antioxidant mechanism of Gly-DL-Ser showing interception of metal catalysts and direct radical neutralization.

Part 4: Experimental Protocols

To validate the antioxidant activity of Gly-DL-Ser in your specific system, do not rely on generic DPPH assays alone, as they often underrepresent peptide activity. Use the following Metal Chelation and Hydroxyl Radical Scavenging protocols.

Protocol A: Copper (II) Chelation Capacity Assay

Rationale: This assay confirms the peptide's ability to sequester pro-oxidant metals.

-

Reagents:

-

2 mM

in deionized water. -

1 mM Pyrocatechol Violet (PV) indicator.

-

Gly-DL-Ser stock solution (10 mM).

-

Acetate buffer (50 mM, pH 6.0).

-

-

Workflow:

-

Control: Mix 100 µL

+ 100 µL PV + 800 µL Buffer. (Blue color indicates Cu-PV complex). -

Sample: Mix 100 µL

+ X µL Gly-DL-Ser + 100 µL PV + Buffer. -

Incubation: 20 minutes at 25°C.

-

-

Measurement:

-

Measure Absorbance at 632 nm .

-

Interpretation: A decrease in absorbance indicates Gly-DL-Ser has competitively displaced PV from the Copper, forming a colorless Gly-Ser-Cu complex.

-

-

Calculation:

Protocol B: Deoxyribose Degradation Assay (Hydroxyl Radical)

Rationale: Specific for detecting protection against Fenton-mediated damage, which is the exact niche of Gly-DL-Ser.

-

Reagents:

-

Reaction Mixture:

(100 µM), EDTA (100 µM), -

TBA Reagent: 1% Thiobarbituric acid in 50 mM NaOH.

-

TCA Reagent: 2.8% Trichloroacetic acid.

-

-

Workflow:

-

Incubate Reaction Mixture with varying concentrations of Gly-DL-Ser (0.1 - 5 mM) for 1 hour at 37°C.

-

Add 1 mL TCA and 1 mL TBA.

-

Heat at 100°C for 15 minutes (develops pink chromogen).

-

-

Measurement:

-

Read Absorbance at 532 nm .

-

Logic: Lower absorbance = less deoxyribose damage = higher antioxidant protection.

-

Part 5: Workflow for Stability & Efficacy Testing

The following Graphviz diagram outlines the decision tree for integrating Gly-DL-Ser into a drug formulation or cell culture system.

Caption: Figure 2. Step-by-step validation workflow for Gly-DL-Ser integration.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73086, Glycyl-L-serine. Retrieved from [Link]

-

Semantic Scholar. (2022). Antioxidant and Copper Chelating Power of New Molecules Proposed as Combined Multiple Targets Agent Against Alzheimer's Disease.[2] Retrieved from [Link][3]

-

MDPI. (2014). Antioxidant Activity and Mechanisms of Action of Natural Compounds. Retrieved from [Link][4]

Sources

- 2. semanticscholar.org [semanticscholar.org]

- 3. Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling of Glycyl-dl-serine: Transport, Metabolism, and Synthetic Utility

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Biochemists, and Drug Development Scientists

Executive Summary

Glycyl-dl-serine (Gly-DL-Ser) is a dipeptide reagent frequently utilized in biochemical research as a stable source of serine, a buffer component, and a substrate for peptide transporter characterization.[1][2] Unlike pure Glycyl-L-serine, the racemic dl- mixture presents a unique dual-modality in biological systems: the L-isomer fraction acts as a highly bioavailable anabolic substrate for protein synthesis, while the D-isomer fraction serves as a metabolic probe, exhibiting differential hydrolysis kinetics and acting as a modulator of D-amino acid pathways (e.g., NMDA receptor signaling).

This guide deconstructs the physicochemical behavior, transmembrane transport (via SLC15A1/PepT1), and divergent intracellular metabolism of Gly-DL-Ser, providing researchers with the causal logic required to utilize this reagent effectively in metabolic profiling and crystallographic studies.

Physicochemical & Stereochemical Architecture

To employ Gly-DL-Ser effectively, one must first understand that it is not a single biological entity but a 1:1 stoichiometric mixture of two diastereomers with distinct biological fates.

-

Glycyl-L-serine: The physiological substrate. Rapidly hydrolyzed and incorporated into the proteome.

-

Glycyl-D-serine: The "metabolic brake." It is transported but resists standard cytosolic hydrolysis, often functioning as a competitive inhibitor or a stable accumulation marker in specific assays.

Key Solubility Insight: Racemic DL-serine mixtures often exhibit lower solubility than pure enantiomers due to the formation of heterochiral crystal lattices with stronger intermolecular hydrogen bonding. Researchers preparing high-concentration stock solutions (>50 mg/mL) must account for this by using mild heating or pH adjustment (acidification) to ensure complete dissolution before biological application.

Table 1: Comparative Physicochemical Profile

| Feature | Glycyl-L-serine (Physiological) | Glycyl-D-serine (Non-Canonical) | Glycyl-dl-serine (Reagent Grade) |

| Transport Affinity (PepT1) | High ( | Moderate to Low | Mixed Kinetic Profile |

| Hydrolysis Resistance | Low (Rapid cleavage by PepD) | High (Resists varying peptidases) | Biphasic (Fast L-cleavage, Slow D-cleavage) |

| Metabolic Fate | Protein Synthesis, 1-C Metabolism | DAAO Oxidation or Excretion | Dual Pathway |

| Primary Application | Nutritional Supplementation | Stability/Inhibition Studies | Crystallography, Generic Media Supplement |

Mechanism of Action: The PepT1 Gateway

The bioavailability of Gly-DL-Ser is governed by the Solute Carrier Family 15 Member 1 (SLC15A1) , commonly known as PepT1. This transporter utilizes a proton-coupled mechanism to drive dipeptides against their concentration gradient.

Mechanistic Causality:

-

Proton Binding: PepT1 binds extracellular protons (

), inducing a conformational change that increases affinity for the dipeptide. -

Substrate Recognition: The transporter recognizes the peptide backbone. While PepT1 is stereoselective (preferring L-isomers), it is promiscuous. It will transport Gly-D-Ser, albeit often with lower

or higher -

Translocation: The dipeptide and protons are co-transported into the cytosol.

-

Reset: The

gradient is restored by the Na+/H+ exchanger (NHE3), maintaining the driving force.

Visualization: The PepT1 Transport Cycle

The following diagram illustrates the proton-coupled entry of Gly-DL-Ser and its subsequent divergence.

Caption: Proton-coupled transport of Gly-DL-Ser via PepT1. Note the restoration of the proton gradient by NHE3 is critical for sustained uptake.

Intracellular Fate: The Divergent Metabolism

Once inside the cell, the "DL" nature of the reagent dictates two separate metabolic pathways. This is the critical variable for researchers: Is your readout dependent on total nitrogen or specific L-serine incorporation?

Pathway A: The Anabolic Route (Gly-L-Ser)

-

Hydrolysis: Cytosolic peptidases (e.g., Peptidase D/Prolidase) rapidly cleave the peptide bond.

-

Reaction:

-

-

Utilization:

-

L-Serine: Charged onto tRNA^{Ser} for protein synthesis or enters the folate cycle (1-carbon metabolism) to support nucleotide synthesis.

-

Glycine: Incorporated into glutathione, heme, or proteins.

-

Pathway B: The Metabolic Probe Route (Gly-D-Ser)

-

Hydrolysis Resistance: Most mammalian cytosolic peptidases are stereospecific for L-peptide bonds. Gly-D-Ser hydrolyzes significantly slower or requires specific D-stereoselective peptidases.

-

Fate of D-Serine: If cleaved, free D-Serine is not incorporated into proteins.

Visualization: Metabolic Divergence

Caption: Divergent metabolic fates of the L- and D-isomers. The L-form fuels synthesis; the D-form undergoes oxidation or excretion.

Experimental Protocols (Self-Validating Systems)

To rigorously assess the role of Gly-DL-Ser in your specific system, use the following protocols. These are designed to distinguish between simple uptake and metabolic utilization.

Protocol A: Differential Uptake & Competition Assay (Caco-2 Model)

Purpose: To determine if Gly-DL-Ser is being actively transported via PepT1 or passively diffusing.

-

Preparation: Culture Caco-2 cells to 21-day confluence (monolayer formation).

-

Buffer Setup:

-

Transport Buffer (pH 6.0): MES-buffered saline (Optimizes PepT1 proton gradient).

-

Control Buffer (pH 7.4): HEPES-buffered saline (Minimizes PepT1 activity).

-

-

Treatment:

-

Group 1: 10 mM Gly-DL-Ser (pH 6.0).

-

Group 2: 10 mM Gly-DL-Ser + 50 mM Gly-Sar (Competitor).

-

Group 3: 10 mM Gly-DL-Ser (pH 7.4).

-

-

Quantification: Lyse cells after 15 min. Analyze intracellular Serine levels via HPLC or LC-MS/MS.

-

Validation Logic:

-

If Group 1 >> Group 3, transport is proton-dependent (PepT1).

-

If Group 2 << Group 1, transport is specific and saturable (Gly-Sar competes for the same transporter).

-

Protocol B: Biphasic Hydrolysis Kinetics

Purpose: To confirm the presence of the D-isomer and its stability.

-

Enzyme Source: Cytosolic lysate from liver or kidney tissue (rich in peptidases).

-

Reaction: Incubate 5 mM Gly-DL-Ser with lysate at 37°C.

-

Sampling: Aliquot at t=0, 5, 10, 30, 60, and 120 minutes. Quench with TCA.

-

Analysis: Use chiral HPLC to separate L-Serine and D-Serine.

-

Expected Result: You should observe a rapid appearance of L-Serine (Phase 1) followed by a plateau, while D-Serine appears much slower or remains at baseline (Phase 2), confirming the "DL" mixture's dual stability profile.

References

-

Adibi, S. A. (2003). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

-

Daniel, H., & Kottra, G. (2004). The proton oligopeptide cotransporter family SLC15 in physiology and pharmacology. Pflügers Archiv. Link

-

Smith, D. E., et al. (2013). PepT1: A Key Link in the Absorption of Peptides and Peptidomimetics. Annual Review of Pharmacology and Toxicology. Link

-

Miyoshi, Y., et al. (2019). D-Amino Acid-Containing Dipeptides: Synthesis and Application. Biomolecules. Link

-

Brandsch, M. (2009). Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2. Expert Opinion on Drug Metabolism & Toxicology. Link

Sources

- 1. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Glycyl-dl-serine | 687-38-7 [smolecule.com]

- 3. Serine - Wikipedia [en.wikipedia.org]

- 4. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]

Glycyl-dl-serine: A Historical & Mechanistic Technical Guide

This guide provides an in-depth technical analysis of Glycyl-dl-serine, focusing on its historical discovery, chemical synthesis, and physical properties.

Introduction: The "DL" Paradigm in Early Peptide Chemistry

Glycyl-dl-serine (Gly-DL-Ser) represents a critical artifact in the history of biochemistry. Unlike modern peptide synthesis which almost exclusively utilizes optically pure L-amino acids, the early 20th-century research led by Emil Fischer often relied on racemic mixtures (DL-forms).

The "DL" designation indicates that the serine residue exists as a racemic mixture of dextrorotatory (D) and levorotatory (L) enantiomers. This molecule served two pivotal roles in historical research:

-

Proof of Peptide Bond Formation: It demonstrated that hydroxy-amino acids (serine) could be coupled without protecting the hydroxyl group, a major synthetic challenge in 1900–1910.

-

Enzymatic Stereoselectivity Probes: It was used as a substrate to prove that proteolytic enzymes (peptidases) are stereospecific, hydrolyzing only the Gly-L-Ser component and leaving Gly-D-Ser intact.

Historical Synthesis: The Fischer School (1900–1910)

The Synthetic Challenge

Before the advent of solid-phase peptide synthesis (SPPS) by Merrifield in 1963, forming a peptide bond between Glycine and Serine was chemically arduous. The primary hurdle was the hydroxyl group (-OH) on the serine side chain, which could interfere with coupling agents, leading to O-acylation instead of N-acylation.

The Fischer Acid Chloride Method

Emil Fischer, the Nobel Laureate who defined early peptide chemistry, utilized highly reactive acid chlorides . The synthesis of Glycyl-dl-serine likely followed the "Fischer Protocol" established for Glycyl-glycine (1901).

Experimental Protocol (Reconstructed from Historical Methods):

-

Activation: Glycine is converted to Glycyl chloride using Phosphorus Pentachloride (

) in acetyl chloride. -

Coupling: The highly reactive Glycyl chloride is added to a chilled solution of DL-Serine in alkaline water (NaOH).

-

Deprotection/Purification: Early methods did not use N-terminal protection (like Fmoc/Boc). The product crystallized as the hydrochloride salt.[1]

Why DL-Serine? In the early 1900s, obtaining enantiomerically pure L-serine was difficult. Serine was often synthesized chemically from glycolaldehyde or by Strecker synthesis, yielding a racemic DL-mixture. Fischer used this mixture directly, resulting in Glycyl-dl-serine.

Visualization: The Fischer Coupling Pathway

The following diagram illustrates the chemical logic of the early 20th-century synthesis.

Figure 1: The Fischer Acid Chloride pathway used in early 20th-century peptide synthesis.

Physical Chemistry & Kinetics

Spontaneous Hydrolysis & The N→O Acyl Shift

Glycyl-dl-serine is chemically unique because the serine hydroxyl group can act as an intramolecular nucleophile. In neutral or slightly acidic aqueous solution, the peptide bond does not just hydrolyze via direct water attack; it undergoes an N→O acyl shift .

Mechanism:

-

The serine -OH group attacks the peptide carbonyl carbon.

-

A tetrahedral intermediate forms.

-

The C-N bond breaks, transferring the glycyl group to the oxygen (forming an ester).

-

The ester hydrolyzes rapidly.

Kinetic Data:

| Parameter | Value | Source |

|---|

| Activation Energy (

Metal-Ion Promoted Hydrolysis (The Copper Effect)

Historically, Glycyl-dl-serine was a model ligand for studying Metal-Ion Catalysis . Transition metals like Cu(II) and Zn(II) bind to the peptide backbone, polarizing the carbonyl bond and making it susceptible to hydrolysis.

-

Complex:

-

Effect: The copper ion coordinates to the terminal amino nitrogen and the peptide carbonyl oxygen. This "anchors" the molecule and pulls electron density away from the carbonyl carbon, lowering the activation energy for hydrolysis by factors of

to

Structural Biology: The Copper(II) Complex

X-ray diffraction studies of the Glycyl-dl-serine Copper(II) complex provided some of the first insights into how proteins interact with metal cofactors.

Crystallographic Data Summary:

-

Coordination Geometry: Distorted Square Planar.[2]

-

Ligand Binding: The Copper(II) is chelated by:

-

The N-terminal amino nitrogen (Glycine).[3]

-

The peptide amide nitrogen (deprotonated).

-

The carboxylate oxygen (Serine).

-

A water molecule (completing the square plane).

-

-

Significance: This structure confirmed that the peptide bond nitrogen loses a proton upon metal coordination, a fundamental concept in bioinorganic chemistry.

Figure 2: Coordination sphere of the Copper(II)-Glycyl-dl-serine complex.

Enzymatic Resolution: The "L-Specific" Filter

One of the most practical historical uses of Glycyl-dl-serine was in the resolution of amino acids .

The Problem: Chemical synthesis produces DL-Serine (racemic). Biology requires pure L-Serine. The Solution:

-

Synthesize Glycyl-dl-serine (racemic).

-

Treat the mixture with a kidney acylase or dipeptidase enzyme.

-

Result: The enzyme is stereospecific. It hydrolyzes only Glycyl-L-serine.

-

Products: Free Glycine + Free L-Serine + Intact Glycyl-D-serine.

-

-

Separation: The free amino acids are easily separated from the unreacted dipeptide by solubility or ion-exchange chromatography.

This method allowed early biochemists to isolate pure D-amino acids (from the unhydrolyzed peptide) for study.

References

-

A mechanistic study of the spontaneous hydrolysis of glycylserine. Source: National Institutes of Health (NIH) / PubMed Context: Defines the activation energy (29.4 kcal/mol) and N->O acyl shift mechanism.[4] URL:[Link]

-

The bold legacy of Emil Fischer. Source: PubMed Context:[5] Historical grounding of Fischer's peptide synthesis methods (1901) which laid the foundation for Gly-DL-Ser synthesis. URL:[Link]

-

Metal-ion-assisted hydrolysis of dipeptides involving a serine residue. Source: ResearchGate Context: Detailed kinetics of Zinc and Copper promoted hydrolysis of Serine-containing dipeptides. URL:[Link]

-

Serine, glycyl- (Compound Summary). Source: PubChem Context:[6] Chemical structure, synonyms, and crystallographic data links. URL:[Link]

-

Racemic serine is less soluble than pure enantiomers. Source: Semantic Scholar Context: Physical properties of the DL-form versus pure enantiomers, relevant to the crystallization of the dipeptide. URL:[Link]

Sources

- 1. US2948714A - New n-benzyl peptides and a process of making same - Google Patents [patents.google.com]

- 2. copperii mixed compound: Topics by Science.gov [science.gov]

- 3. amino acid dipeptide: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. serine and glycine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Serine, glycyl- | C5H10N2O4 | CID 73086 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Stability and Degradation Dynamics of Glycyl-dl-serine: A Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for evaluating the in vitro stability of Glycyl-dl-serine (Gly-DL-Ser) . Unlike standard L-isomer peptides, Gly-DL-Ser presents a unique stability profile due to its racemic serine residue. Researchers must account for two distinct degradation vectors: stereoselective enzymatic hydrolysis (affecting the L-isomer) and chemical cyclization (Diketopiperazine formation) which affects both isomers but is pH-dependent. This guide details the mechanistic basis of these pathways, analytical strategies using HILIC-MS/MS, and validated experimental protocols for stability profiling.

Physicochemical Basis of Instability

The stability of Gly-DL-Ser is governed by competing degradation pathways. Understanding the causality behind these mechanisms is essential for designing robust formulation and storage conditions.

Diketopiperazine (DKP) Formation (Cyclization)

The primary non-enzymatic degradation pathway for Gly-Ser dipeptides is the intramolecular aminolysis leading to 2,5-diketopiperazine (DKP).[1]

-

Mechanism: The nucleophilic N-terminal amine of the Glycine residue attacks the carbonyl carbon of the Serine residue. This releases water and forms a stable six-membered cyclic lactam.

-

pH Dependence: This reaction is base-catalyzed.[2] It requires the N-terminal amine to be unprotonated (

rather than -

Stereochemical Impact: While DKP formation occurs in both L-L and D-L configurations, the reaction rates may differ slightly due to steric strain in the transition state. However, both isomers in Gly-DL-Ser are susceptible.

Hydrolytic Cleavage

-

Acid/Base Hydrolysis: At extreme pH (<3 or >10), the amide bond undergoes direct hydrolysis, yielding free Glycine and DL-Serine.

-

Enzymatic Hydrolysis (The "DL" Factor): This is the critical differentiator.

-

Gly-L-Ser: Rapidly cleaved by endogenous peptidases (e.g., DPP-IV, aminopeptidases) in plasma and tissues.

-

Gly-D-Ser: Highly resistant to mammalian proteases. It acts as a metabolically stable "survivor" fraction in biological matrices.

-

Degradation Pathway Diagram

The following diagram illustrates the competing pathways governing Gly-DL-Ser fate.

Caption: Figure 1. Competing degradation pathways for Gly-DL-Ser: Rapid enzymatic cleavage of the L-isomer vs. chemical cyclization (DKP).

Analytical Method Development

Standard Reverse Phase (C18) chromatography is often insufficient for Gly-DL-Ser due to its high polarity and lack of retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.

Recommended LC-MS/MS Conditions

To ensure data integrity, the method must separate the dipeptide from its hydrolysis products (Gly, Ser) and the DKP degradant.

| Parameter | Specification | Rationale |

| Column | HILIC (e.g., ZIC-HILIC or Amide) | Retains polar zwitterions; separates Gly-Ser from DKP. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Provides ionic strength and protonation for MS sensitivity. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier for HILIC mode. |

| Detection | MS/MS (MRM Mode) | Essential for selectivity. UV is poor due to lack of chromophores. |

| Transitions | Gly-Ser ( | Quantifier transition must be optimized for the specific instrument. |

| Chiral Separation | Crown Ether Column (Optional) | Required only if quantifying L- vs D-isomer degradation rates independently. |

Expert Insight: The "Racemic Trap"

If you use a non-chiral method (standard HILIC), you will measure the sum of Gly-L-Ser and Gly-D-Ser. In a plasma stability study, this will result in a biphasic decay curve :

-

Phase 1 (Fast): Rapid loss of Gly-L-Ser via enzymes.

-

Phase 2 (Slow): Slow loss of Gly-D-Ser via chemical instability. Recommendation: If determining biological half-life for drug development, you must acknowledge this biphasic nature or use chiral chromatography to report separate

values.

Experimental Protocols

Protocol A: pH-Dependent Chemical Stability (Buffer)

Objective: Determine the rate of DKP formation and hydrolysis across the pH scale.

-

Buffer Preparation: Prepare 50 mM buffers: Phosphate (pH 2.0, 7.4) and Borate (pH 9.0). Note: Avoid primary amine buffers (TRIS) as they can interfere with derivatization if used later.

-

Stock Solution: Dissolve Gly-DL-Ser in water to 10 mM.

-

Initiation: Spike stock into pre-warmed (37°C) buffers to a final conc. of 100 µM.

-

Sampling:

-

Timepoints: 0, 1, 2, 4, 8, 24, 48 hours.

-

Aliquot 100 µL and quench immediately.

-

-

Quenching:

-

For Acid/Neutral samples: No quench needed if analyzing immediately; otherwise, lower temperature to 4°C.

-

For Basic samples (pH 9): Acidify with 1% Formic Acid to stop DKP formation.

-

-

Analysis: Inject onto HILIC-MS/MS.

Protocol B: Metabolic Stability (Plasma/Microsomes)

Objective: Assess susceptibility to enzymatic cleavage.

-

Matrix Preparation: Thaw pooled human/rat plasma at 37°C. Centrifuge to remove cryoprecipitates.

-

Incubation:

-

Pre-warm 990 µL plasma to 37°C.

-

Add 10 µL of 1 mM Gly-DL-Ser (Final: 10 µM). Keep organic solvent <1%.

-

-

Sampling Workflow (Visualized below):

-

Timepoints: 0, 5, 15, 30, 60, 120, 240 min.

-

CRITICAL: Include a "0 min" control (spike into quenched plasma) to determine recovery.

-

-

Quench & Extraction:

-

Transfer 50 µL sample into 200 µL cold Acetonitrile (containing Internal Standard).

-

Vortex vigorously (1 min) to precipitate proteins.

-

Centrifuge (4,000g, 10 min, 4°C).

-

-

Analysis: Inject supernatant.

Workflow Diagram

Caption: Figure 2. Step-by-step workflow for assessing metabolic stability in plasma matrices.

Data Analysis & Interpretation

Calculating Half-Life ( )

For chemical stability (Protocol A), degradation typically follows pseudo-first-order kinetics.

Interpreting Plasma Data (The Biphasic Trap)

When analyzing Gly-DL-Ser in plasma without chiral separation, the data often fits a double-exponential decay model :

-

Component A (

): Represents the rapid enzymatic hydrolysis of the L-isomer . -

Component B (

): Represents the slow chemical degradation/clearance of the D-isomer .

Self-Validating Check: If your plasma stability curve plateaus at ~50% remaining, it confirms that the D-isomer is metabolically stable and the L-isomer has been fully depleted. Do not force a single-exponential fit, as it will yield an erroneous average half-life.

References

-

Capasso, S., et al. (1991). "Kinetics and mechanism of diketopiperazine formation." Journal of the Chemical Society, Perkin Transactions 2. Link

-

Bada, J. L. (1984). "In vivo racemization in mammalian proteins." Methods in Enzymology. Link

- Testa, B., et al. (2002). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH.

-

Goolcharran, C., & Borchardt, R. T. (1998).[2] "Kinetics of diketopiperazine formation using model peptides." Journal of Pharmaceutical Sciences. Link

- Smith, D. E. (2000). "Peptide Transport." Pharmaceutical Biotechnology. (Reference for peptide transporter stereoselectivity).

Sources

Technical Guide: Glycyl-dl-serine as a Dipeptide Building Block

Executive Summary

Glycyl-dl-serine (Gly-DL-Ser) acts as a critical "stereochemical probe" in peptide chemistry. Unlike its pure enantiomeric counterpart (Gly-L-Ser), the racemic DL-form serves a specialized role in establishing non-enzymatic baselines for stability studies, optimizing crystallization protocols, and modeling peptide-solvent interactions.

This guide analyzes the physicochemical distinctiveness of Gly-DL-Ser, particularly its solubility profile driven by heterochiral hydrogen bonding, and provides validated protocols for its synthesis and application in proteolytic stability assays.

Part 1: Physicochemical Profile & Stereochemical Integrity

The utility of Gly-DL-Ser lies in its thermodynamic properties, which differ significantly from the pure L-isomer. The presence of the D-serine moiety introduces a "stereochemical fault line" that alters crystal lattice energy and enzymatic recognition.

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Technical Context |

| Molecular Formula | C₅H₁₀N₂O₄ | Linear dipeptide |

| Molecular Weight | 162.14 g/mol | Monoisotopic mass |

| Melting Point | ~207°C (dec.) | Simultaneous melting/decomposition; characteristic of high lattice energy |

| Solubility (Water) | ~50 mg/mL (Est.) | Critical Insight: Significantly lower than Gly-L-Ser (>400 mg/mL). The heterochiral (DL) lattice forms stronger intermolecular H-bonds (prisms) compared to the homochiral (L) lattice (platelets). |

| pKa (COOH) | ~3.1 (Est.) | C-terminal carboxylate; slightly higher than free Ser due to peptide bond induction. |

| pKa (NH₃⁺) | ~8.2 (Est.) | N-terminal amine; lower than free Gly due to amide electron withdrawal. |

| Isoelectric Point (pI) | ~5.65 | Zwitterionic form dominates at physiological pH. |

Stereochemical Implications

The "DL" designation indicates a racemic mixture (50:50) of Gly-L-Ser and Gly-D-Ser .

-

Crystal Lattice: The racemate crystallizes more efficiently due to optimal packing between L and D enantiomers, leading to the reduced solubility profile noted above. This makes Gly-DL-Ser an excellent model for studying chiral discrimination in solid-phase peptide crystallization.

-

Solution Behavior: In isotropic solvents (water), the enantiomers behave identically until they interact with a chiral selector (e.g., an enzyme or chiral chromatography column).

Part 2: Synthetic Methodologies

Synthesizing Gly-DL-Ser requires attention to the hydroxyl group on the serine side chain to prevent O-acylation (ester formation), a common side reaction that leads to branched peptides (depsipetides).

Protocol A: Modern Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Recommended for high-purity, small-scale production.

Reagents:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (prevents racemization of C-term Ser).

-

Amino Acids: Fmoc-DL-Ser(tBu)-OH, Fmoc-Gly-OH.

-

Coupling: DIC/Oxyma Pure.

Workflow:

-

Loading: Swell 2-CTC resin in DCM. Add Fmoc-DL-Ser(tBu)-OH (1.2 eq) + DIPEA (4 eq). Agitate 2h. Cap unreacted sites with MeOH.

-

Deprotection 1: Treat with 20% Piperidine in DMF (2 x 10 min). Wash DMF (3x), DCM (3x).

-